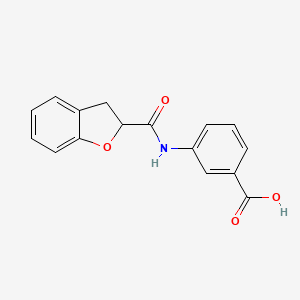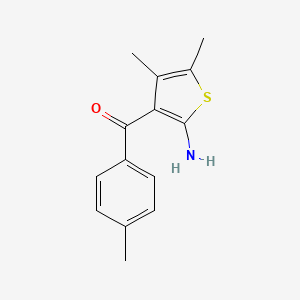
N-(3-Methyl-4-propoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-4-propoxyphenyl)prop-2-enamide, also known as MPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPP is a synthetic compound that has been developed for its unique properties and can be synthesized using various methods.
Scientific Research Applications
N-(3-Methyl-4-propoxyphenyl)prop-2-enamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of neuroscience, where it has been shown to selectively inhibit the activity of TRPA1 channels. These channels are involved in the transmission of pain signals, and the inhibition of their activity by this compound has been shown to reduce pain and inflammation in animal models.
Mechanism of Action
N-(3-Methyl-4-propoxyphenyl)prop-2-enamide works by selectively inhibiting the activity of TRPA1 channels, which are involved in the transmission of pain signals. This compound binds to a specific site on the channel, causing a conformational change that inhibits its activity. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain and inflammation, as well as improve motor function. This compound has also been shown to reduce the release of pro-inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
N-(3-Methyl-4-propoxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its activity is well-characterized. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects have not been extensively studied. Additionally, this compound has only been tested in animal models, and its effects in humans are not yet known.
Future Directions
There are several future directions for research on N-(3-Methyl-4-propoxyphenyl)prop-2-enamide. One area of interest is the development of more selective TRPA1 channel inhibitors. This compound is selective for TRPA1 channels, but it also has some activity against other ion channels. Developing more selective inhibitors could lead to new treatments for pain and inflammation. Another area of interest is the study of the long-term effects of this compound. While this compound has shown promise in animal models, its long-term effects in humans are not yet known. Finally, there is interest in exploring the potential applications of this compound in other fields, such as cancer research and drug development.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in recent years for its potential applications in scientific research. This compound selectively inhibits the activity of TRPA1 channels, which are involved in the transmission of pain signals, and has been shown to reduce pain and inflammation in animal models. While this compound has several advantages for use in lab experiments, its long-term effects in humans are not yet known, and more research is needed to fully understand its potential applications.
Synthesis Methods
N-(3-Methyl-4-propoxyphenyl)prop-2-enamide can be synthesized using various methods, including the reaction of 3-methyl-4-propoxybenzaldehyde with ethyl cyanoacetate in the presence of a base. Another method involves the reaction of 3-methyl-4-propoxybenzaldehyde with malonic acid in the presence of a base. Both methods result in the formation of this compound, which can then be purified using various techniques such as column chromatography.
properties
IUPAC Name |
N-(3-methyl-4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-8-16-12-7-6-11(9-10(12)3)14-13(15)5-2/h5-7,9H,2,4,8H2,1,3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWFIIKLKLEJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2515575.png)






![3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B2515586.png)
![ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2515588.png)



